5-bromo-6-fluoro-1-methyl-1H-indazole
Overview
Description
5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine and fluorine atoms on its aromatic ring system. This compound is part of the indazole family, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the halogenation reactions. These reactions typically require specific ligands and solvents to achieve high yields.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines are used to form the indazole ring. This method often involves the use of reducing agents like sodium borohydride or hydrogen gas.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent. It is a solvent-free approach that is gaining popularity due to its environmental benefits.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly halogenation, are common with this compound due to the presence of reactive halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Halogenating agents like bromine, fluorine, and iodine are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced indazoles with different functional groups.
Substitution Products: Other halogenated indazoles with different halogen atoms.
Scientific Research Applications
5-Bromo-6-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-6-fluoro-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
5-Bromo-6-fluoro-1-methyl-1H-indazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other halogenated indazoles, such as 5-chloro-6-fluoro-1-methyl-1H-indazole and 5-bromo-6-chloro-1-methyl-1H-indazole.
Uniqueness: The presence of both bromine and fluorine atoms on the indazole ring gives this compound distinct chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHEKOPCWVHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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